Compound Description: These are a series of thiazole derivatives synthesized and evaluated for antimicrobial activity. [] The core structure consists of a thiazolidinone ring substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with a benzamide moiety. Various substituents are introduced on the benzamide phenyl ring to explore structure-activity relationships. []
Compound Description: This specific compound acts as a CCR3 antagonist, indicating potential for treating inflammatory conditions. [] It features a morpholine ring substituted with a 3,4-difluorobenzyl group, linked via a methylene spacer to an acetamide moiety. Notably, the acetamide nitrogen is connected to a methylsulfonamide-substituted phenyl ring at the meta position. []
4-[(methylsulfonyl)amino]benzamides and sulfonamides
Compound Description: This series of compounds was synthesized and evaluated for Class III antiarrhythmic activity. [] The core structure is a 4-[(methylsulfonyl)amino]benzamide or sulfonamide scaffold. Various substituents were introduced to the aromatic ring and the amide/sulfonamide nitrogen to explore structure-activity relationships. []
N-(2-benzoyl-4-chlorophenyl)benzamides and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides
Compound Description: This series of compounds was synthesized as potential plant growth regulators. [] The core structures consist of either an N-(2-benzoyl-4-chlorophenyl)benzamide or an N-[4-chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamide scaffold. Various substituents were introduced on the benzamide rings to explore structure-activity relationships. []
Bis(azolyl)sulfonamidoacetamides
Compound Description: This study focused on synthesizing a library of bis(azolyl)sulfonamidoacetamides and evaluating their antimicrobial activity. [] The structures consist of a sulfonamide group linked to an acetamide, where both the sulfonamide and acetamide nitrogens are connected to azole rings. []
Compound Description: VX-765 is an orally absorbed prodrug of (S)-3-({1-[(S)-1-((S)-2-{[1-(4-amino-3-chlorophenyl)-methanoyl]amino}-3,3-dimethyl-butanoyl)-pyrrolidin-2yl]-methanoyl}-amino)-4-oxo-butyric acid (VRT-043198), a potent and selective inhibitor of interleukin-converting enzyme/caspase-1 subfamily caspases. [] It exhibits potent anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines. []
Compound Description: This compound displayed notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. [] The structure is characterized by a thioxoimidazolidinone core linked to benzamide and featuring a 4-chlorophenylacetamide substituent. []
Compound Description: This chromene derivative serves as a starting point for synthesizing various chromene and chromeno[2,3-d]pyrimidine derivatives that exhibit cytotoxic activity against cancer cell lines. []
Compound Description: This phenylpyrimidine derivative, identified through high-throughput screening, exhibits promising radiosensitizing effects. [] Its mechanism involves cell cycle perturbation and increased sensitivity of cancer cells to radiation. []
Compound Description: Similar to PPA5, this phenylpyrimidine derivative demonstrates potent inhibition of cancer cell viability and induces cell cycle arrest. []
Compound Description: This phenylpyrimidine derivative, along with PPA15, exhibits significant radiosensitizing effects, reducing cancer cell survival when combined with radiation therapy. []
Compound Description: PPA15 displays a marked increase in the sub-G1 cell population, indicating its potent pro-apoptotic effects. [] Additionally, it acts as a pan-cyclin-dependent kinase (CDK) inhibitor, further contributing to its anticancer activity. []
Compound Description: This phenylpyrimidine derivative exhibits potent inhibition of cancer cell viability, similar to other compounds in the PPA series. [] It induces significant cell cycle arrest, contributing to its anticancer properties. []
Compound Description: These indapamide derivatives were synthesized and evaluated for their pro-apoptotic activity as potential anticancer agents. [] The core structure consists of an indapamide scaffold with various substituents on the sulfonamide nitrogen. []
Compound Description: This series of compounds, similar to the previous group of indapamide derivatives, was synthesized and evaluated for their pro-apoptotic activity and anticancer potential. [] The core structure features a thiazolidine-2-ylidene moiety linked to the sulfonamide nitrogen of the indapamide scaffold. []
Compound Description: BRL 37344 is a β3-selective agonist used to investigate the role of β3-adrenergic receptors in various tissues, including neonatal rat cardiomyocytes. [, , ] It stimulates cAMP accumulation in these cells and is used to differentiate β3-adrenergic receptor activity from other β-adrenergic receptor subtypes. [, , ]
Compound Description: CL 316243 is another β3-selective agonist used alongside BRL 37344 to investigate the functional role of β3-adrenergic receptors. [] It effectively stimulates cAMP accumulation in neonatal rat cardiomyocytes and is used to differentiate β3-adrenergic receptor activity from other subtypes. []
Compound Description: M30 is a key metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, formed through nitro reduction. [] It is a significant product of venetoclax metabolism and is primarily eliminated through feces. []
Compound Description: This compound is a major, CYP3A4-mediated metabolite of venetoclax. [] Its presence in humans is higher than in preclinical species, raising the possibility of species-specific metabolism. []
Compound Description: 8ST is a known ligand for Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) []. It was used as a positive control to validate the accuracy of the hybrid steered molecular dynamics (hSMD) method, which is used to calculate binding energies of ligand-receptor complexes. []
Compound Description: L-006235 is a basic, lipophilic cathepsin K inhibitor known to be lysosomotropic. [] It exhibits activity against cathepsin K and other lysosomal cysteine cathepsins (B, L, and S). []
Balicatib
Compound Description: Balicatib is another basic, lipophilic cathepsin K inhibitor. [] Similar to L-006235, it is lysosomotropic and demonstrates activity against cathepsin K and other lysosomal cysteine cathepsins B, L, and S. []
Compound Description: L-873724 is a non-basic cathepsin K inhibitor that exhibits high selectivity for cathepsin K over other cysteine cathepsins. [] Unlike the basic cathepsin K inhibitors (L-006235 and balicatib), it does not lead to increased tissue levels of cathepsins B and L. []
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl- cyclohexanecarboxamide maleate salt (WAY 100635)
Compound Description: WAY 100635 is a selective 5-HT1A receptor antagonist. [] It is commonly used in research to investigate the role of 5-HT1A receptors in various physiological processes, including nociception and pain modulation. []
Compound Description: GR 55562 acts as a selective 5-HT1B receptor antagonist. [] It is frequently employed in research to study the involvement of 5-HT1B receptors in physiological and behavioral responses. []
Compound Description: Ketanserin is a selective 5-HT2A receptor antagonist. [] It is widely used in research to investigate the role of 5-HT2A receptors in various physiological and pathological conditions. []
Compound Description: RS 102221 acts as a selective 5-HT2C receptor antagonist. [] It is commonly used in research to study the involvement of 5-HT2C receptors in various physiological and behavioral responses. []
3-tropanyl-3,5-dichlorobenzoate (MDL 72222)
Compound Description: MDL 72222 is a selective 5-HT3 receptor antagonist. [] It is frequently employed in research to investigate the role of 5-HT3 receptors in various physiological processes. []
Compound Description: GR 113808 acts as a selective 5-HT4 receptor antagonist. [, ] It is frequently used in research to investigate the role of 5-HT4 receptors in various physiological processes, including gastric emptying. [, ]
Compound Description: Compound 3 serves as a key starting material for synthesizing various heterocyclic compounds evaluated for their anticancer activity. [] The core structure consists of a quinazolinone ring linked to a benzamide moiety and a 2-chlorophenylvinyl group. []
Compound Description: Diflubenzuron is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor. [, , ] It disrupts the formation of chitin, a major component of insect exoskeletons, leading to insect death. [, , ]
2-chloro-N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl] benzamide (Bay Sir 8514)
Compound Description: This compound is a benzoylphenylurea insecticide, similar to diflubenzuron, acting as a chitin synthesis inhibitor to disrupt insect development. [, ]
Compound Description: SK&F 29661 is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of adrenaline. []
Compound Description: This compound is a highly selective Bcl-2 inhibitor that induces apoptosis. [, ] It is being investigated for its potential in treating cancers and autoimmune diseases. [, ]
Compound Description: This is another selective Bcl-2 inhibitor with a similar mechanism of action and potential therapeutic applications as the previous compound. []
N-(phosphonomethyl)glycine (glyphosate)
Compound Description: Glyphosate is a widely used non-selective herbicide that inhibits the shikimate pathway, which is essential for plant growth and development. []
Compound Description: Pronamide is a herbicide that primarily controls grasses and some broadleaf weeds. [, ] It disrupts cell division in susceptible plants. [, ]
Compound Description: Compound 6a is a potent and selective class III antiarrhythmic agent, exhibiting significant prolongation of action potential duration in cardiac cells. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.